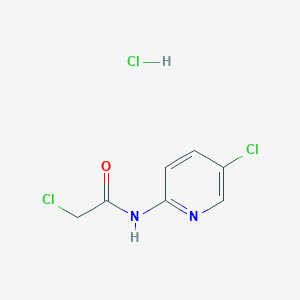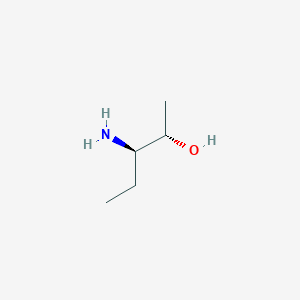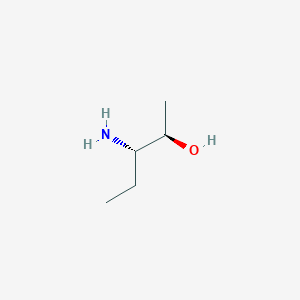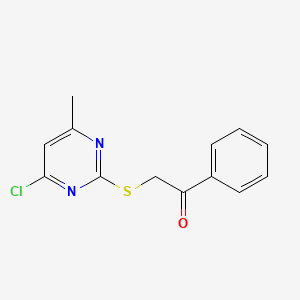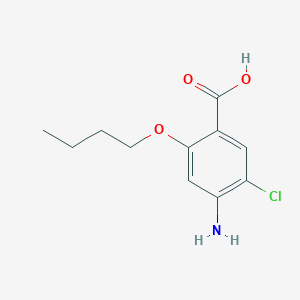![molecular formula C17H15ClN2O2 B3141667 3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one CAS No. 483291-05-0](/img/structure/B3141667.png)
3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one
Übersicht
Beschreibung
3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one , also known by its chemical formula C17H15ClN2O2 , is a compound used in proteomics research. It falls within the quinolinone class of molecules. The molecular weight of this compound is 314.77 g/mol .
Molecular Structure Analysis
The molecular structure of 3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one consists of a quinolinone core with additional functional groups. The 2-chloro-phenylamino moiety is attached to the quinolinone ring, and a methoxy group is present at position 7. The overall structure contributes to its biological activity and interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Characterization
3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one and its derivatives have been a subject of extensive research due to their intriguing chemical properties and potential applications in various fields of science. The compound has been synthesized and characterized using different synthetic routes and techniques to understand its structure and reactivity. For instance, Fretz et al. (2000) reinvestigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, leading to the discovery of novel 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones. This study contributed to the understanding of the compound's synthesis and provided a basis for further chemical modifications (Fretz, Gaugler, & Schneider, 2000).
Biological Activities and Applications
The compound's derivatives have shown promising biological activities, including anticancer and antimicrobial properties. A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids were synthesized and evaluated for their cytotoxicity against cancer cells. This research highlighted the compound's potential as a base for developing new anticancer agents (Bolakatti, Palkar, Katagi, Hampannavar, Karpoormath, Ninganagouda, & Badiger, 2020). Additionally, the synthesized compounds displayed interesting in vitro antibacterial activity, especially against Gram-negative bacteria E. coli, indicating the potential for antimicrobial applications.
Structural Insights and Pharmacological Relevance
Watermeyer, Chibale, & Caira (2009) reported the regioselective synthesis and X-ray structure of pharmacologically relevant compounds containing chloroquinoline and dihydropyrimidone moieties. The detailed structural analysis provided by this study offers valuable insights into the design of pharmacologically active compounds, emphasizing the compound's utility in drug discovery and development (Watermeyer, Chibale, & Caira, 2009).
Potential for Psychopharmacological Applications
The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones were studied in vivo, revealing specific sedative effects and considerable anti-amnesic activity. These findings suggest the compound's derivatives could be promising candidates for the development of new psychoactive medications (Podolsky, Shtrygol’, & Zubkov, 2017).
Eigenschaften
IUPAC Name |
3-[(2-chloroanilino)methyl]-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-13-7-6-11-8-12(17(21)20-16(11)9-13)10-19-15-5-3-2-4-14(15)18/h2-9,19H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQDNUIGJMRKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



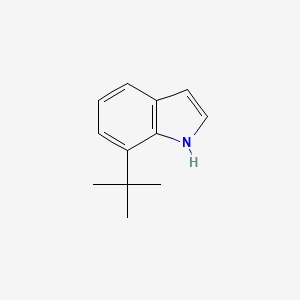

![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)


![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)

